5-chloro-1-methyl-3-propyl-1H-pyrazole

Description

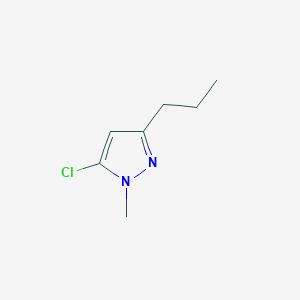

Chemical Structure and Synthesis 5-Chloro-1-methyl-3-propyl-1H-pyrazole (CAS 29938-64-5) is a pyrazole derivative with substituents at positions 1 (methyl), 3 (propyl), and 5 (chloro) on the heterocyclic ring. Its molecular formula is C₇H₁₀ClN₂, with a molecular weight of 157.62 g/mol .

Safety Data Sheets (SDS) recommend handling in ventilated areas, using personal protective equipment (PPE), and storing in cool, dry conditions away from incompatible materials .

Properties

CAS No. |

29938-64-5 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

5-chloro-1-methyl-3-propylpyrazole |

InChI |

InChI=1S/C7H11ClN2/c1-3-4-6-5-7(8)10(2)9-6/h5H,3-4H2,1-2H3 |

InChI Key |

KZRXHMCRDXDCMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-propyl-1H-pyrazole with methylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions, thereby enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-chloro-1-methyl-3-propyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and inflammation.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |

|---|---|---|---|---|

| 5-Chloro-1-methyl-3-propyl-1H-pyrazole | 29938-64-5 | C₇H₁₀ClN₂ | 157.62 | 1: Methyl; 3: Propyl; 5: Chloro |

| 5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole | 1495981-92-4 | C₁₂H₁₃ClN₂ | 220.70 | 1: Isopropyl; 3: Phenyl; 5: Chloro |

| 5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole | Not provided | C₁₀H₈ClN₃O₂ | 237.64 | 1: Phenyl; 3: Methyl; 4: Nitro; 5: Chloro |

Key Observations :

Reactivity and Functionalization

- Analogs with phenyl or nitro groups may exhibit divergent reactivity due to electronic or steric effects .

- Stability : While the SDS for the target compound emphasizes stability in dry conditions, nitro-containing analogs (e.g., 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole) may pose higher risks of decomposition or explosivity under heat or friction, though explicit data are unavailable .

Biological Activity

5-Chloro-1-methyl-3-propyl-1H-pyrazole is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:

The compound's unique substitutions—a chlorine atom at the 5-position, a methyl group at the 1-position, and a propyl group at the 3-position—enhance its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.20 | 0.23 |

These findings suggest its potential as a therapeutic agent for treating bacterial infections .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through various assays. In the carrageenan-induced paw edema model, it exhibited significant anti-inflammatory effects:

| Assay Type | Effect |

|---|---|

| Carrageenan-induced edema | Significant reduction in paw swelling |

| Tail-flick assay | Increased pain threshold indicating analgesic effect |

These results indicate that this compound may be useful in pain management therapies .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism appears to involve disruption of microtubule dynamics:

| Cancer Cell Line | Effect on Cell Proliferation |

|---|---|

| HeLa (Cervical Cancer) | Inhibition of growth by 40% at 10 μM |

| MCF-7 (Breast Cancer) | Induction of apoptosis at higher concentrations |

The compound's interaction with microtubules leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential application in oncology .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The mechanisms include:

- Antimicrobial Action : Inhibition of bacterial enzyme activity.

- Anti-inflammatory Effects : Modulation of inflammatory pathways by inhibiting cyclooxygenase enzymes.

- Antitumor Mechanism : Disruption of tubulin polymerization, leading to cell cycle arrest at the S phase and promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives derived from this compound:

- Antimicrobial Evaluation : A study reported significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains.

- Analgesic and Anti-inflammatory Studies : Utilizing models such as the tail-flick assay, researchers found promising analgesic effects warranting further investigation into therapeutic potential.

- Antitumor Activity : Research indicated inhibition of cancer cell growth through disruption of microtubule dynamics, suggesting a mechanism similar to established chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 5-chloro-1-methyl-3-propyl-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of substituted pyrazole precursors. A general procedure includes reacting precursors like 5-chloro-1,3-dimethyl-1H-pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . Key parameters for optimization include reaction time (e.g., 1–10 hours), solvent systems (e.g., diethyl ether/hexane for purification), and stoichiometric ratios to achieve yields of 65–80%. Monitoring via thin-layer chromatography (TLC) with Rf values (e.g., 0.30–0.37 in diethyl ether/hexane) ensures progress .

Q. What spectroscopic techniques are standard for characterizing this compound?

Core characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions and regiochemistry. For example, methyl groups resonate at δ 3.83–4.08 ppm, while propyl chains show signals at δ 0.92–2.82 ppm .

- IR spectroscopy : Identifies functional groups, such as C=O stretches (~1680 cm⁻¹) in aldehyde derivatives .

- Mass spectrometry (EI) : Fragmentation patterns (e.g., m/z 186 [M⁺] for the parent compound) validate molecular weight and stability .

Q. How can researchers assess the purity and stability of this compound during storage?

Purity is verified via elemental analysis (e.g., C, H, N content within ±0.2% of theoretical values) and HPLC with UV detection. Stability studies under controlled humidity (≤30%) and temperature (4°C) are recommended, with periodic NMR checks for degradation byproducts like chlorinated impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for structural confirmation?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To detect tautomeric shifts in the pyrazole ring .

- High-resolution MS (HRMS) : Differentiates isotopic clusters from contaminants (e.g., Cl vs. adducts).

- X-ray crystallography : Resolves absolute configuration using SHELXL for refinement, particularly for derivatives like this compound-4-carbaldehyde .

Q. What strategies are effective for introducing functional groups (e.g., aldehydes) at the 4-position of the pyrazole ring?

The Vilsmeier-Haack reaction is the primary method for formylation. For example, treating this compound with DMF/POCl₃ yields the 4-carbaldehyde derivative. Key considerations:

Q. How can computational methods predict the bioactivity of derivatives, and what experimental assays validate these predictions?

- Docking studies : Use software like AutoDock to model interactions with targets (e.g., enzymes in antimicrobial pathways).

- In vitro assays : Test derivatives against bacterial strains (e.g., E. coli) via MIC (minimum inhibitory concentration) assays. For example, analogs with trifluoromethyl groups show enhanced activity due to lipophilicity .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how are they addressed?

- Reaction exotherms : Use jacketed reactors with controlled cooling to prevent decomposition.

- Purification : Switch from column chromatography to continuous distillation or recrystallization (e.g., using ethanol/water mixtures) .

- Yield optimization : Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., temperature, catalyst loading) .

Q. How do substituents (e.g., propyl vs. cyclopentyl) influence the compound’s reactivity in cross-coupling reactions?

- Steric effects : Bulky groups (e.g., cyclopentyl) hinder Suzuki-Miyaura coupling at the 3-position.

- Electronic effects : Electron-withdrawing substituents (e.g., Cl) activate the pyrazole ring for nucleophilic aromatic substitution. Comparative studies using Pd catalysts (e.g., Pd(PPh₃)₄) show varying yields (50–90%) based on substituent size .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.